![molecular formula C27H16O6 B14163512 2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione CAS No. 106823-05-6](/img/structure/B14163512.png)
2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple hydroxyl and naphthoquinone groups, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a chromene derivative. This reaction is often carried out in the presence of a base such as anhydrous tetra-n-butylammonium fluoride (TBAF) and a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The naphthoquinone groups can be reduced to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, influencing redox reactions within cells. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-methylnaphthalene-1,4-dione:
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone:
Uniqueness
2-Hydroxy-3-[(3-hydroxy-1,4-dioxo-2-naphthyl)-phenyl-methyl]naphthalene-1,4-dione is unique due to its complex structure, which allows for diverse chemical reactivity and potential applications in various fields. Its multiple functional groups provide versatility in synthetic chemistry and biological research.
Propriétés
Numéro CAS |
106823-05-6 |
|---|---|
Formule moléculaire |
C27H16O6 |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
4-hydroxy-3-[(1-hydroxy-3,4-dioxonaphthalen-2-yl)-phenylmethyl]naphthalene-1,2-dione |
InChI |
InChI=1S/C27H16O6/c28-22-15-10-4-6-12-17(15)24(30)26(32)20(22)19(14-8-2-1-3-9-14)21-23(29)16-11-5-7-13-18(16)25(31)27(21)33/h1-13,19,28-29H |
Clé InChI |
SADTWONCFKJBPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C(=O)C2=O)O)C4=C(C5=CC=CC=C5C(=O)C4=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B14163435.png)
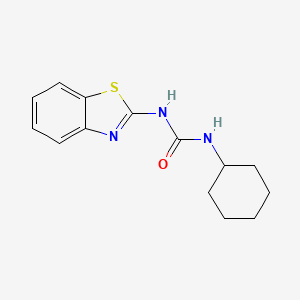
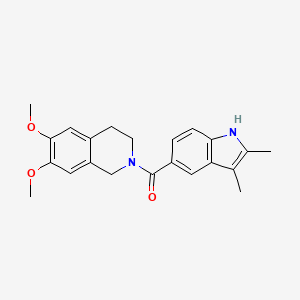




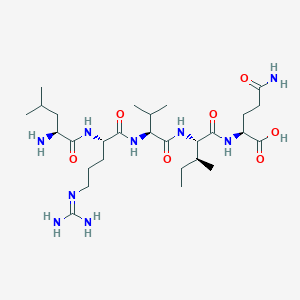
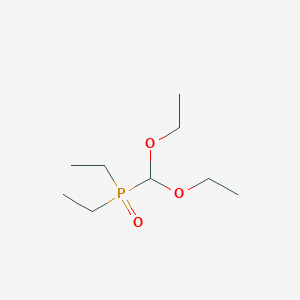
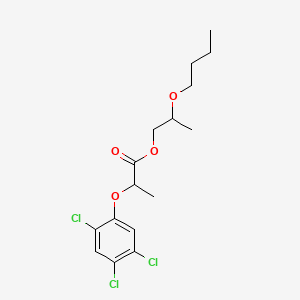
![N-[3-(dimethylamino)propyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B14163499.png)
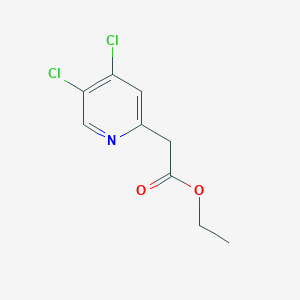
![2-[[3-(4-propan-2-yloxyphenyl)propanoylamino]carbamoyl]benzoic Acid](/img/structure/B14163521.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(1-methyl-1H-pyrazol-4-yl)-](/img/structure/B14163522.png)
